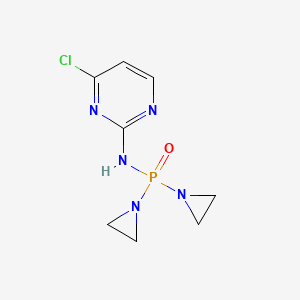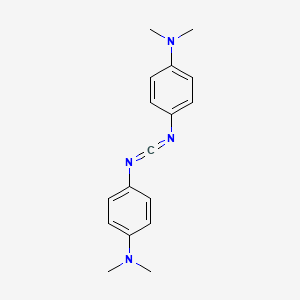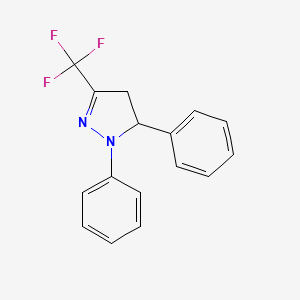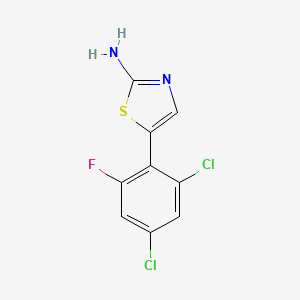![molecular formula C64H38 B14756503 9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)
9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons. This compound is known for its unique structural properties, which include a spiro linkage between fluorene units and an anthracene core. These structural features contribute to its interesting photophysical properties, making it a subject of extensive research in the fields of organic electronics and photochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene typically involves a multi-step process. One common method starts with the preparation of 9,9’-spirobi[fluorene] through a reaction involving fluorene and a suitable spiro-linking agent. This intermediate is then subjected to a Suzuki coupling reaction with 9,10-dibromoanthracene in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core or the fluorene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as bromine or chlorinating agents can be used for halogenation, while nitrating agents like nitric acid can introduce nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce halogenated or nitrated anthracenes.
科学的研究の応用
9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Photochemistry: The compound’s unique structure makes it suitable for studies on photochemical reactions and photophysical processes.
Biological Imaging: Derivatives of this compound have been explored for use in bioimaging applications due to their fluorescence properties.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism by which 9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene exerts its effects is primarily related to its ability to absorb and emit light The compound’s conjugated system allows it to absorb photons, promoting electrons to higher energy statesThis property is exploited in various applications, including OLEDs and bioimaging .
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative known for its use in OLEDs and as a scintillator.
9,10-Distyrylanthracene: Used in the development of fluorescent nanoparticles.
9,9’-Spirobifluorene: Known for its applications in organic electronics and as a building block for complex organic molecules.
Uniqueness
9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene stands out due to its spiro linkage, which imparts unique photophysical properties. This structural feature enhances its stability and makes it particularly suitable for applications requiring high-performance materials, such as OLEDs and advanced photonic devices .
特性
分子式 |
C64H38 |
|---|---|
分子量 |
807.0 g/mol |
IUPAC名 |
2-[10-(9,9'-spirobi[fluorene]-2-yl)anthracen-9-yl]-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C64H38/c1-2-24-50-49(23-1)61(39-33-35-47-45-21-9-15-31-57(45)63(59(47)37-39)53-27-11-5-17-41(53)42-18-6-12-28-54(42)63)51-25-3-4-26-52(51)62(50)40-34-36-48-46-22-10-16-32-58(46)64(60(48)38-40)55-29-13-7-19-43(55)44-20-8-14-30-56(44)64/h1-38H |
InChIキー |
VLSFSBYVEFIECD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC5=C(C=C4)C6=CC=CC=C6C57C8=CC=CC=C8C9=CC=CC=C79)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



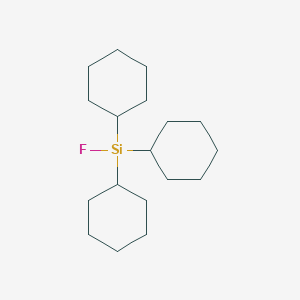
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B14756426.png)


